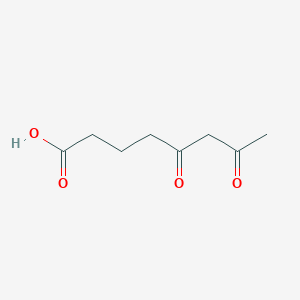

5,7-Dioxooctanoic acid

Description

The exact mass of the compound 5,7-Dioxooctanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 257822. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7-Dioxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dioxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51568-19-5 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5,7-dioxooctanoic acid |

InChI |

InChI=1S/C8H12O4/c1-6(9)5-7(10)3-2-4-8(11)12/h2-5H2,1H3,(H,11,12) |

InChI Key |

JOQHEPMHRUHJFD-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)CCCC(=O)O |

Canonical SMILES |

CC(=O)CC(=O)CCCC(=O)O |

Other CAS No. |

51568-19-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dioxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-Dioxooctanoic acid (CAS No. 51568-19-5), a bifunctional organic compound with potential applications in chemical synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes available data to offer field-proven insights into its properties, synthesis, analysis, and potential biological relevance, grounded in authoritative references.

Core Molecular Profile

5,7-Dioxooctanoic acid is a linear eight-carbon chain featuring a carboxylic acid at one terminus and two ketone functionalities at the 5- and 7-positions.[1][2][3] This unique arrangement of functional groups, particularly the 1,3-dicarbonyl system, suggests a rich chemical reactivity and the potential for diverse biological interactions. The presence of both a acidic carboxyl group and two electrophilic ketone centers makes it a versatile building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of 5,7-Dioxooctanoic acid are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 51568-19-5 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| IUPAC Name | 5,7-dioxooctanoic acid | [1][2] |

| Appearance | White solid | [4] |

| Boiling Point | 347.0 ± 17.0 °C (Predicted) | [3][5] |

| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | 4.63 ± 0.10 (Predicted) | [5] |

| LogP | -0.4 (Computed) | [1][2] |

| Topological Polar Surface Area | 71.4 Ų | [1][2] |

Synthesis of 5,7-Dioxooctanoic Acid

The synthesis of 5,7-Dioxooctanoic acid has been reported in the scientific literature, providing a foundational methodology for its preparation in a laboratory setting. The causality behind the experimental choices lies in the strategic use of enolate chemistry to achieve carbon-carbon bond formation.

Reported Synthetic Approach

A synthesis of 5,7-Dioxooctanoic acid was described by Pendarvis and Hampton in the Journal of Organic Chemistry in 1974. While the full experimental text is not provided here, the general approach involves the reaction of a dianion of an aliphatic carboxylic acid with an ester. This method leverages the differential reactivity of the protons on the carboxylic acid and the alpha-carbon to direct the alkylation.

A plausible synthetic pathway based on related transformations is outlined below. This workflow illustrates the logical progression from a simple carboxylic acid to the target diketo acid.

Analytical Characterization

A robust analytical framework is essential for the confirmation of the structure and purity of 5,7-Dioxooctanoic acid. This section outlines key analytical techniques and expected outcomes.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹H and ¹³C NMR spectra.[2] Based on the structure, the following spectral features would be anticipated:

-

¹H NMR:

-

A singlet for the methyl protons adjacent to the C7 ketone.

-

A singlet for the methylene protons between the two ketones (C6).

-

A series of multiplets for the methylene protons of the aliphatic chain (C2, C3, C4).

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Resonances for the two ketone carbonyl carbons (C5 and C7).

-

A resonance for the carboxylic acid carbonyl carbon (C1).

-

Resonances for the methyl carbon (C8) and the four methylene carbons (C2, C3, C4, C6).

-

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the different functional groups present in the molecule.[2]

-

A broad O-H stretch from the carboxylic acid.

-

A C=O stretch from the carboxylic acid.

-

Two distinct C=O stretches from the two ketone groups.

-

C-H stretching and bending vibrations from the aliphatic chain.

Chromatographic and Mass Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of 5,7-Dioxooctanoic acid. A C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) to suppress the ionization of the carboxylic acid would be a good starting point.[6][7]

Proposed HPLC-MS Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Expected Mass: The exact mass of 5,7-Dioxooctanoic acid is 172.0736 Da.[1][2] High-resolution mass spectrometry should be used to confirm the elemental composition.

Potential Biological Activity and Applications in Drug Discovery

While there is a scarcity of published data on the specific biological activities of 5,7-Dioxooctanoic acid, the broader class of diketo acids has shown significant promise in various therapeutic areas. This suggests that 5,7-Dioxooctanoic acid is a compelling candidate for further investigation.

Precedent from Structurally Related Compounds

-

HIV-1 Integrase Inhibition: A significant body of research has demonstrated that β-diketo acids are potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][10] The diketo acid moiety is believed to chelate divalent metal ions in the active site of the enzyme.[11]

-

Anticancer Activity: Other diketo acid derivatives have been investigated as inhibitors of enzymes like terminal deoxynucleotidyl transferase (TdT), which is overexpressed in some cancers.[12]

-

Antiviral and Antibacterial Potential: The diketo acid scaffold has been explored for the development of inhibitors against various viral and bacterial enzymes.[11]

-

Cellular Reprogramming: Some diketo acids, such as 2,3-Diketo-L-gulonic acid (a metabolite of Vitamin C), have been shown to play a role in cellular processes like somatic cell reprogramming.[4]

Given these precedents, 5,7-Dioxooctanoic acid could be a valuable lead compound for screening campaigns targeting metalloenzymes or for use as a chemical probe to investigate biological pathways.

Safety and Handling

5,7-Dioxooctanoic acid is classified as an irritant.[1][2] Appropriate safety precautions should be taken when handling this compound.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or powder.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

References

-

PubChem. (n.d.). 5,7-Dioxooctanoic acid. Retrieved from [Link]

-

Pompeo, F., et al. (2006). Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Dioxooctanoic acid. Retrieved from [Link]

- Di Sante, J., et al. (2025). Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2496782.

-

SpectraBase. (n.d.). Methyl 5,7-dioxooctanoate. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Retrieved from [Link]

-

Advent Bio. (n.d.). 5,7-Dioxooctanoic Acid. Retrieved from [Link]

- Zhuang, W., et al. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2889-2891.

-

Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000502 Octanoic Acid at BMRB. Retrieved from [Link]

- Maas, G. (1987). Transition-metal catalyzed decomposition of aliphatic diazo compounds — New results and applications in organic synthesis. Topics in Current Chemistry, 137, 75-253.

-

(n.d.). HPLC Method for Flavourings. Retrieved from [Link]

- Rahman, H., et al. (2024).

- Google Patents. (n.d.). CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives.

-

AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of α,γ-Diketo Acids as Potent Selective and Reversible Inhibitors of Hepatitis C Virus NS5b RNA-Dependent RNA Polymerase. Retrieved from [Link]

- White, D. R., & Wu, D. K. (1974). A new synthesis of carboxylic acids from ketones.

-

SIELC Technologies. (2018). Separation of Octanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Oelcheck. (n.d.). HPLC-MS (organic acid content). Retrieved from [Link]

- Mane, R. S., et al. (2011). Synthesis of anomeric 1,5-anhydrosugars as conformationally locked selective α-mannosidase inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6720-6725.

- Company, A. M., et al. (2012). Intramolecular gas-phase reactions of synthetic nonheme oxoiron(IV) ions: proximity and spin-state reactivity rules. Inorganic Chemistry, 51(18), 9789-9801.

-

MDPI. (2023). Docosahexaenoic Acid, a Key Compound for Enhancing Sensitization to Drug in Doxorubicin-Resistant MCF-7 Cell Line. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

- Curley, R. W., & Pratt, R. F. (1997). Structure of an r-Keto β-Amido Acid, 3-(Phenylacetamido)pyruvic Acid, and Its Methyl Ester in the Solid State and in Organic an. The Journal of Organic Chemistry, 62(13), 4479-4483.

-

RSC Publishing. (n.d.). Metal cations as inorganic structure-directing agents during the synthesis of phillipsite and tobermorite. Retrieved from [Link]

Sources

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review [mdpi.com]

- 2. 5,7-Dioxooctanoic acid | C8H12O4 | CID 318731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-DIOXOOCTANOIC ACID CAS#: 51568-19-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Separation of Octanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. HPLC-MS (organic acid content) [en.oelcheck.com]

- 10. Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dioxooctanoic acid molecular weight and formula

Topic: 5,7-Dioxooctanoic Acid: Molecular Weight, Formula, and Technical Application Guide

Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

From Beta-Diketo Scaffolds to Clinical Diagnostics

Executive Summary

5,7-Dioxooctanoic acid (CAS: 51568-19-5) is a specialized 1,3-dicarbonyl (beta-diketone) derivative of octanoic acid. While structurally simple, its utility is bifurcated into two high-value domains: clinical diagnostics and synthetic scaffolding .

In the clinical realm, it serves as the Gold Standard Internal Standard (IS) for the quantification of Succinylacetone (SA), the pathognomonic marker for Hepatorenal Tyrosinemia Type 1 (HT1) . Its structural homology to SA allows it to mirror extraction efficiencies and ionization suppression in mass spectrometry, providing the rigorous self-validation required for newborn screening.

In drug development, the 1,3-diketo moiety acts as a versatile "warhead" for metal chelation (e.g., inhibition of metalloenzymes like HCV NS5B polymerase) and a precursor for heterocyclic synthesis (pyrazoles/isoxazoles).

Physicochemical Profile

Core Identity

| Property | Specification |

| Chemical Name | 5,7-Dioxooctanoic acid |

| Synonyms | 5,7-Diketo-octanoic acid; 7-Acetyl-5-oxo-heptanoic acid (misnomer); Homosuccinylacetone |

| CAS Number | 51568-19-5 |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Exact Mass | 172.0736 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water (pH dependent) |

| Acidity (pKa) | ~4.5 (Carboxylic acid); ~9.0 (Active methylene C6) |

Structural Analysis & Tautomerism

A critical feature of 5,7-dioxooctanoic acid is its keto-enol tautomerism . Unlike simple ketones, the beta-diketone region (C5–C7) exists in equilibrium between the diketo form and the enol form, stabilized by an intramolecular hydrogen bond.

-

Diketo Form:

(Predominant in polar aprotic solvents) -

Enol Form:

(Stabilized by resonance and H-bonding; predominant in non-polar solvents and gas phase).

Implication for Research: When analyzing by NMR, expect complex splitting patterns due to the enol species. In LC-MS, the enolization facilitates chelation with metal ions in the source or column, potentially causing peak tailing if not buffered correctly.

Clinical Application: Tyrosinemia Type 1 Screening

The Diagnostic Challenge

Tyrosinemia Type 1 (HT1) is caused by a deficiency in fumarylacetoacetate hydrolase (FAH). This leads to the accumulation of Succinylacetone (SA) , a toxic metabolite.

-

Target Analyte: Succinylacetone (4,6-dioxoheptanoic acid).[1]

-

The Problem: SA is unstable, volatile, and difficult to ionize consistently.

-

The Solution: 5,7-Dioxooctanoic acid acts as the homologous internal standard .[1] It possesses the exact same functional groups but is extended by one methylene unit (

).

Mechanism of Derivatization (The "Self-Validating" Protocol)

Direct analysis of beta-diketones is poor due to polarity. The standard protocol involves derivatization with hydrazine to form a stable pyrazole ring. This reaction is specific to 1,3-diketones, eliminating interference from other keto-acids.

Reaction Logic:

Figure 1: Cyclization mechanism converting the unstable beta-diketone into a stable pyrazole for MS detection.

Experimental Protocols

Protocol A: LC-MS/MS Quantification for HT1 Screening

Use this protocol to validate 5,7-dioxooctanoic acid as an Internal Standard.

Reagents:

-

IS Stock: 5,7-Dioxooctanoic acid (1 mM in Methanol).

-

Derivatizing Agent: Hydrazine monohydrate (Caution: Carcinogenic).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

Step-by-Step Workflow:

-

Extraction: Punch a 3mm Dried Blood Spot (DBS) into a 96-well plate.

-

IS Addition: Add 100 µL of extraction solution containing 1 µM 5,7-Dioxooctanoic acid and 0.1% Hydrazine in Methanol/Water (80:20).

-

Incubation: Seal and incubate at 37°C for 45 minutes. Why? This simultaneously extracts the analyte and drives the pyrazole formation.

-

Transfer: Transfer supernatant to a fresh plate.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm).

-

Mode: Electrospray Ionization Positive (ESI+).

-

MRM Transitions:

-

Succinylacetone-Pyrazole:

-

5,7-Dioxooctanoic-Pyrazole (IS):

-

-

Note: The mass shift is exactly +14 Da (

) from the analyte, ensuring perfect chromatographic co-elution behavior.

-

Protocol B: Synthetic Route (Acylation of Acetal)

For researchers needing to synthesize the scaffold de novo.

Concept: Direct acylation of a ketone enolate is difficult. Using an acetal-protected precursor prevents polymerization.

-

Starting Material: Methyl 5-oxohexanoate (protected as dimethyl acetal).

-

Acylation: React with Trifluoroacetic anhydride (if fluorinated target) or Acetic anhydride equivalent under Lewis Acid catalysis (e.g.,

). -

Hydrolysis: Acidic hydrolysis removes the acetal and decarboxylates any beta-keto ester intermediates if a Claisen route was used.

-

Purification: Recrystallization from Hexane/Ethyl Acetate.

Biological Significance & Drug Design

Metalloenzyme Inhibition

The 1,3-diketo motif in 5,7-dioxooctanoic acid is a potent chelator of divalent cations (

-

Target: Viral polymerases (e.g., HCV NS5B, HIV Integrase) often use two metal ions in their active site to catalyze phosphoryl transfer.

-

Mechanism: The enolized 5,7-dioxo group coordinates the metals, displacing water and locking the enzyme in an inactive conformation.

Biosynthetic Pathway (Polyketides)

In fungal and bacterial metabolism, 5,7-dioxooctanoic acid mimics polyketide intermediates. It can be used as a "decoy substrate" to probe the specificity of Polyketide Synthases (PKS) or Lipoyl Synthase (LipA) , specifically investigating chain-length determination logic in fatty acid synthesis.

Figure 2: Dual utility of the compound in diagnostics and therapeutics.

References

-

Chace, D. H., et al. (2003). Rapid diagnosis of Tyrosinemia Type I using dried blood spots and tandem mass spectrometry. Clinical Chemistry . Link

- Sander, J., et al. (2006). Succinylacetone as the primary marker for Tyrosinemia Type I newborn screening. Clinical Chemistry.

-

GuideChem. (2024). 5,7-Dioxooctanoic Acid - Substance Profile. Link

-

Advent Bio. (2024). Product Specification: 5,7-Dioxooctanoic Acid (CAS 51568-19-5).[3][4][5][6] Link

-

Bond, T., et al. (2012). A critical review of trihalomethane and haloacetic acid formation from natural organic matter surrogates. Environmental Technology Reviews . (Discusses 5,7-dioxooctanoic acid as a precursor in chlorination pathways). Link

Sources

physical properties of 5,7-Dioxooctanoic acid

Physicochemical Profiling, Analytical Utility, and Handling Protocols

Executive Summary & Chemical Identity

5,7-Dioxooctanoic acid (5,7-DOA) is a synthetic structural homolog of succinylacetone (4,6-dioxoheptanoic acid). While succinylacetone is the pathognomonic biomarker for Hepatorenal Tyrosinemia Type I (HT1), 5,7-DOA serves as the critical internal standard (IS) for its quantification in clinical mass spectrometry.[1][2][3]

Its value lies in its physicochemical mimicry: it shares the reactive

Chemical Structure & Nomenclature[4][5][6]

-

Molecular Formula:

[7][4][5][6][8][9] -

SMILES: CC(=O)CC(=O)CCCC(=O)O

-

Synonyms: 5,7-Diketo-octanoic acid; Succinylacetone homolog.

Physicochemical Properties

The physical behavior of 5,7-DOA is dominated by two functional motifs: the hydrophilic carboxylic acid and the hydrophobic, reactive

Table 1: Physical Constants and Calculated Properties

| Property | Value | Source/Method |

| Molecular Weight | 172.18 g/mol | Calculated |

| Physical State | Crystalline Solid or Viscous Oil | Dependent on purity/hydration |

| Boiling Point | 347.0 ± 17.0 °C | Predicted (760 mmHg) |

| Density | 1.152 ± 0.06 g/cm³ | Predicted |

| pKa (Carboxyl) | 4.63 ± 0.10 | Predicted (Acidic) |

| pKa (Enol) | ~9.0 - 10.0 | Est. based on |

| LogP | 0.20 - 0.79 | Predicted (Moderate Lipophilicity) |

| Solubility | Soluble in MeOH, ACN, Water (pH > 5) | Empirical Observation |

Tautomerism and Stability

Like all

-

Keto Form: Favored in polar, protic solvents (e.g., water).

-

Enol Form: Stabilized by intramolecular hydrogen bonding (forming a pseudo-six-membered ring) in non-polar solvents.

Critical Handling Note: The

Analytical Characterization & Derivatization

In clinical applications, 5,7-DOA is rarely analyzed in its native state due to poor ionization efficiency and thermal instability. Instead, it is chemically derivatized to form a stable pyrazole or hydrazone.

Mechanism: The Knorr Pyrrole Synthesis

The standard protocol involves reacting the

Figure 1: Reaction pathway for the derivatization of 5,7-Dioxooctanoic acid into a stable pyrazole for analysis.

Experimental Protocols

Protocol A: Preparation of Primary Stock Standard

Purpose: Create a stable reference solution for LC-MS/MS calibration. Reagents: 5,7-Dioxooctanoic acid (Solid), Methanol (LC-MS Grade).

-

Weighing: Accurately weigh 1.72 mg of 5,7-DOA into a glass vial.

-

Note: The compound may be hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

-

Dissolution: Add 10.0 mL of Methanol. Vortex for 30 seconds until fully dissolved.

-

Result: 10 mM Stock Solution.

-

-

Storage: Aliquot into amber glass vials. Store at -80°C. Stability is validated for 6 months under these conditions.

Protocol B: Derivatization for Newborn Screening (DBS)

Purpose: Co-extraction and derivatization of Succinylacetone (Analyte) and 5,7-DOA (IS) from Dried Blood Spots (DBS).

-

Extraction: Punch a 3.2 mm DBS disc into a 96-well plate.

-

IS Addition: Add 100 µL of Extraction Solution containing:

-

Incubation: Seal plate and incubate at 45°C for 45 minutes with orbital shaking.

-

Mechanism:[12] This step extracts the acids and simultaneously converts them to their pyrazole derivatives.

-

-

Analysis: Inject 10 µL of the supernatant into LC-MS/MS.

-

Monitor Transitions (ES+):

-

Succinylacetone-Pyrazole: m/z 155

137 -

5,7-DOA-Pyrazole: m/z 169

151 (+14 Da shift)

-

-

Biological Interface & Toxicology

While primarily an analytical tool, 5,7-DOA possesses biological activity relevant to researchers studying heme biosynthesis.

-

Target Enzyme:

-Aminolevulinate Dehydratase (ALAD).[2] -

Mechanism: Like succinylacetone, 5,7-DOA acts as a potent inhibitor of ALAD.[10] The 5,7-dioxo motif mimics the substrate (aminolevulinic acid), forming a Schiff base with the active site lysine and chelating the essential Zinc cofactor.

-

Implication: Care must be taken when handling high concentrations in biological assays, as it can artificially suppress heme synthesis in cell cultures.

Figure 2: Biological interaction map showing the inhibition of ALAD by both the pathological marker (SA) and the internal standard (DOA).

References

-

PubChem. (2025).[7][4] 5,7-Dioxooctanoic acid (Compound Summary).[2][4][5][6][9][13][14][15] National Library of Medicine. [Link]

-

Allard, P., et al. (2004). "Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of succinylacetone extracted from dried blood spots." Clinical Biochemistry, 37(11), 1010-1015. [Link]

-

Magera, M. J., et al. (2006). "Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry." Journal of Chromatography B, 831(1-2), 274-280.[1] [Link]

-

Sander, J., et al. (2006). "Quantification of succinylacetone in urine of hepatorenal tyrosinemia patients by HPLC with fluorescence detection." Clinica Chimica Acta, 365(1-2), 325-330. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of succinylacetone in urine of hepatorenal tyrosinemia patients by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-Dioxooctanoic acid | C8H12O4 | CID 318731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,7-DIOXOOCTANOIC ACID CAS#: 51568-19-5 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 4,7-Dioxooctanoic acid | C8H12O4 | CID 244084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 5,7-Dioxooctanoic Acid | Advent Bio [adventbio.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. All Products | Advent Bio [adventbio.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Profiling of 5,7-Dioxooctanoic Acid

This guide serves as a technical monograph for the spectroscopic characterization of 5,7-Dioxooctanoic Acid (CAS: 51568-19-5), often referred to in synthetic contexts as the glutaric homolog of succinylacetone.

The content is structured to address the primary challenge in analyzing this molecule: Keto-Enol Tautomerism . Unlike simple carboxylic acids, the

Structural Dynamics & Analytical Strategy

Molecular Formula:

Tautomeric Equilibrium

The spectroscopic signature is defined by the equilibrium between the 5,7-diketo form and the enol forms.

-

Diketo Form: Favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO-

, -

Enol Form: Favored in non-polar solvents (e.g.,

,

Analytical Workflow

The following diagram outlines the logic for distinguishing these forms, preventing misinterpretation of "impurity" signals which are actually tautomers.

Figure 1: Analytical workflow for determining tautomeric ratios. Solvent choice dictates the dominant spectral species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for identifying 5,7-dioxooctanoic acid. The spectrum will display two sets of signals.[1][2][3][4][5][6]

H NMR Data (400 MHz, )

In chloroform, the enol form typically predominates (>80%).

| Position | Proton Type | Multiplicity | Notes | ||

| -OH (Enol) | Enolic Hydroxyl | 15.0 - 16.0 | N/A | Broad Singlet | Characteristic of |

| -COOH | Acidic Hydroxyl | 10.0 - 12.0 | 10.0 - 12.0 | Broad | Often merges with enol OH or broadens into baseline. |

| C6-H | Methine / Methylene | 5.5 - 5.6 (=CH-) | 3.6 - 3.7 (-CH | Singlet | Key diagnostic peak. Integration ratio determines |

| C4-H | 2.3 - 2.4 | 2.5 - 2.6 | Triplet | Keto form is more deshielded due to adjacent carbonyl. | |

| C2-H | 2.35 | 2.35 | Triplet | Overlaps frequently. | |

| C8-H | Methyl | 2.05 | 2.15 | Singlet | Enol methyl is slightly shielded relative to keto. |

| C3-H | 1.90 | 1.90 | Quintet | Multiplet structure preserved in both forms. |

C NMR Data (100 MHz, )

-

Carbonyls (Keto): Two distinct signals at ~202 ppm (C5) and ~204 ppm (C7).

-

Enol Carbons:

-

C5/C7 (Enol): ~190–195 ppm (Hybrid character).

-

C6 (Enol): ~100 ppm (Significant shielding compared to keto C6 at ~58 ppm).

-

-

Carboxylic Acid (C1): ~178 ppm.

Protocol: Determination of Enol Content

-

Preparation: Dissolve 10 mg sample in 0.6 mL

. -

Acquisition: Run standard proton sequence (ns=16, d1=10s). Note: Long relaxation delay (d1) is crucial for accurate integration of the acidic protons.

-

Calculation:

Where

Infrared Spectroscopy (IR)

IR analysis provides rapid confirmation of the functional groups but is less quantitative than NMR due to band overlap.

| Wavenumber ( | Assignment | Mode | Structural Insight |

| 3300 - 2500 | O-H Stretch | Broad | Carboxylic acid dimer (broad) + Enolic OH (very broad, often shifting baseline).[7] |

| 1710 - 1730 | C=O Stretch | Strong | Acid C=O and Keto C=O (C5). |

| 1600 - 1640 | C=O / C=C | Medium/Strong | "Chelate Band" : H-bonded enol carbonyl and C=C double bond character. Diagnostic of |

| 1400 - 1450 | C-H Bend | Medium | Methylene scissoring. |

| 1150 - 1250 | C-O Stretch | Strong | C-O stretch of the carboxylic acid. |

Causality: The appearance of the band at 1600–1640

Mass Spectrometry (MS)

Mass spectrometry analysis (GC-MS EI, 70 eV) reveals fragmentation patterns driven by the stability of the acylium ions and McLafferty rearrangements.

Molecular Ion (

Fragmentation Pathway (EI)

The following diagram illustrates the logical fragmentation cascade.

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Key Diagnostic Ions[5]

-

m/z 85: The resonance-stabilized ion

or its tautomer. This confirms the terminal acetylacetone moiety. -

m/z 43:

. Very strong base peak, characteristic of methyl ketones. -

m/z 154:

. Loss of water from the carboxylic acid or cyclization to a furanone derivative in the source.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8] (Authoritative text on keto-enol tautomerism shifts).

-

Reich, H. J. (2024).[8] Bordwell pKa Table and Tautomerism Data. University of Wisconsin-Madison. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2,4-Pentanedione (Analogous Fragmentation). [Link]

- Labiad, B., & Villemin, D. (1989).

Sources

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 5,7-Dioxooctanoic acid | C8H12O4 | CID 318731 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of 5,7-Dioxooctanoic acid

5,7-Dioxooctanoic Acid: The Pivotal Internal Standard in Tyrosinemia Diagnostics

Executive Summary

5,7-Dioxooctanoic acid (CAS 51568-19-5) is a specialized

The discovery and application of 5,7-dioxooctanoic acid facilitated the transition from non-specific tyrosine screening to robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) newborn screening (NBS) programs globally. This guide details its chemical history, synthesis, mechanistic behavior, and critical role in clinical protocols.

Part 1: Chemical Identity & Historical Context

The Clinical Necessity

In the late 20th century, screening for Tyrosinemia Type 1 relied on measuring elevated tyrosine levels. This method suffered from poor specificity (high false positives due to transient tyrosinemia of the newborn) and poor sensitivity (missed cases). The true marker, Succinylacetone (4,6-dioxoheptanoic acid) , is a potent inhibitor of the heme synthesis enzyme

However, Succinylacetone is chemically unstable, volatile, and difficult to ionize efficiently in electrospray ionization (ESI) without derivatization. To quantify it accurately in complex blood matrices, a stable isotope-labeled internal standard (

The "Discovery" of the Homologue

The "discovery" of 5,7-dioxooctanoic acid was a rational analytical design choice rather than a serendipitous isolation. Researchers needed a molecule that:

-

Possessed the same

-diketone core as Succinylacetone to undergo identical derivatization kinetics. -

Differed in mass by a distinct margin to allow MS separation.

-

Possessed similar lipophilicity for chromatographic co-elution.

5,7-Dioxooctanoic acid (C8) is the one-carbon homologue of Succinylacetone (C7). It was identified as the ideal candidate, leading to the development of the "Allard Method" (Allard et al., 2004), which became the gold standard for HT1 screening.

| Feature | Succinylacetone (Target) | 5,7-Dioxooctanoic Acid (IS) |

| Formula | ||

| MW | 158.15 g/mol | 172.18 g/mol |

| Structure | 4,6-dioxo-heptanoic acid | 5,7-dioxo-octanoic acid |

| Role | Toxin / Biomarker | Internal Standard |

Part 2: Chemical Synthesis & Production

The synthesis of 5,7-dioxooctanoic acid relies on classic Claisen Condensation chemistry, exploiting the acidity of

Synthetic Route: The Claisen Condensation

The most robust industrial route involves the condensation of acetone with a glutaric acid derivative (typically dimethyl glutarate or glutaric anhydride).

-

Activation: Acetone is deprotonated by a strong base (e.g., Sodium Methoxide, NaOMe) to form an enolate.

-

Condensation: The acetone enolate attacks the ester carbonyl of dimethyl glutarate.

-

Hydrolysis: The resulting methyl ester (Methyl 5,7-dioxooctanoate) is hydrolyzed under acidic conditions to yield the free acid.

Visualization of Synthesis

Caption: Claisen condensation route fusing C3 (Acetone) and C5 (Glutarate) precursors to form the C8 target.

Part 3: Mechanism of Action

5,7-Dioxooctanoic acid has two distinct "mechanisms": its chemical mechanism in the assay (Derivatization) and its biological mechanism (Enzyme Binding).

Analytical Mechanism: The Hydrazine Reaction

The

-

Reaction: The hydrazine nitrogens attack the carbonyl carbons at positions 5 and 7.

-

Cyclization: This eliminates two water molecules and forms a Pyrazole ring.

-

Result: The molecule becomes 3-(4-carboxybutyl)-5-methylpyrazole. This derivative is stable, ionizes well in MS (positive mode), and has a distinct mass transition.

Biological Mechanism: Molecular Mimicry

Research into Lipoate Protein Ligase A (LplA) in E. coli has shown that 5,7-dioxooctanoic acid acts as a substrate analog.

-

Mimicry: The C8 chain length mimics octanoic acid (the precursor to lipoic acid).

-

Binding: It binds to the enzyme's substrate pocket, demonstrating that the 5,7-dioxo modification does not sterically hinder recognition by the ligase, though it cannot be converted into active lipoyl cofactor.

Visualization of Derivatization (The Assay Core)

Caption: Conversion of 5,7-DOA to its Pyrazole derivative, essential for MS detection.

Part 4: Experimental Protocol (The Allard Method)

This protocol is the industry standard for extracting and quantifying Succinylacetone using 5,7-dioxooctanoic acid as the IS.

Objective: Quantify Succinylacetone (SA) in Dried Blood Spots (DBS).

Reagents:

-

Extraction Buffer: Acetonitrile:Water (80:20 v/v).

-

Internal Standard: 5,7-Dioxooctanoic acid (100 nmol/L).

-

Derivatizing Agent: Hydrazine hydrate (0.1%).

-

Acidifier: Formic acid (0.1%).

Workflow:

-

Punch: Remove a 3.2 mm punch from the DBS filter paper.

-

Extraction & Derivatization (One-Pot):

-

Add 100 µL of Extraction Buffer containing the IS, Hydrazine, and Formic Acid.

-

Note: The hydrazine reacts with both native SA and the 5,7-DOA IS simultaneously.

-

-

Incubation: Incubate at 37°C for 45 minutes. (Ensures complete pyrazole formation).

-

Transfer: Transfer supernatant to a 96-well plate.

-

LC-MS/MS Analysis:

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Succinylacetone-Pyrazole: m/z 155

137 -

5,7-DOA-Pyrazole (IS): m/z 169

151 (Mass shift = +14 Da due to extra CH2).

-

-

Data Interpretation: Calculate the ratio of the SA peak area to the 5,7-DOA peak area. Because 5,7-DOA undergoes the exact same extraction and derivatization inefficiencies as SA, the ratio provides a normalized, accurate concentration.

References

-

Allard, P., et al. (2004). Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: analysis of succinylacetone extracted from dried blood spots. Clinical Biochemistry. Link

-

Sander, J., et al. (2006). Newborn Screening for Hepatorenal Tyrosinemia: Tandem Mass Spectrometric Quantification of Succinylacetone. Clinical Chemistry. Link

-

Magera, M. J., et al. (2006). Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

-

PubChem. 5,7-Dioxooctanoic Acid (CID 318731).[2] National Library of Medicine. Link

-

Green, D. E., et al. (1995). Structure and function of lipoate protein ligase A. Biochemical Journal. (Context for LplA binding). Link

Sources

Biological Role and Analytical Utility of 5,7-Dioxooctanoic Acid

This guide is structured to address the specific technical nuance of your query: 5,7-Dioxooctanoic acid (DOA) is the C8 structural homolog and primary analytical standard for Succinylacetone (SA, 4,6-dioxoheptanoic acid) , the pathognomonic marker for Tyrosinemia Type 1 (HT1).

While SA is the biologically active toxic metabolite, DOA is the critical tool used to measure it. This guide synthesizes the biological mechanism of the diketo-acid class (toxicity) with the analytical application of DOA (quantification).

Content Type: Technical Guide | Context: Metabolic Disease & Bioanalysis

Part 1: Chemical Identity & Biological Context[1]

The Structural Homology

To understand the role of 5,7-dioxooctanoic acid, one must first distinguish it from its clinically notorious homolog, succinylacetone. Both molecules are

| Feature | Succinylacetone (SA) | 5,7-Dioxooctanoic Acid (DOA) |

| IUPAC Name | 4,6-Dioxoheptanoic acid | 5,7-Dioxooctanoic acid |

| Carbon Chain | C7 | C8 |

| Origin | Pathological metabolite (Tyrosine catabolism) | Synthetic / Exogenous |

| Primary Role | Toxin: Inhibits heme biosynthesis | Internal Standard: Bioanalytical reference |

| Key Reactivity | Inhibits ALAD via active site lysine | Mimics SA derivatization kinetics |

The Biological Driver: Tyrosinemia Type 1 (HT1)

The biological relevance of this chemical class centers on Hereditary Tyrosinemia Type 1 .[1] In this condition, a deficiency in fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is rapidly converted to Succinylacetone (SA).[1]

Mechanism of Toxicity (The "Biological Role"): While DOA is the tool to measure it, SA is the effector. The toxicity mechanism—which DOA mimics chemically but not physiologically in the assay context—is defined by Porphobilinogen Synthase (ALAD) Inhibition .

-

Molecular Mimicry: SA is a structural analog of

-aminolevulinic acid (ALA), the substrate for ALAD. -

Irreversible Inhibition: SA binds to the active site of ALAD.

-

Schiff Base Formation: The ketone group of SA forms a stable Schiff base with the

-amino group of a specific lysine residue (Lys252 in human ALAD) at the active site. -

Consequence: This blocks heme biosynthesis, leading to the accumulation of neurotoxic ALA (causing porphyria-like crises) and downstream mitochondrial dysfunction.

Figure 1: The Tyrosine Catabolism pathway illustrating the metabolic block at FAH, the accumulation of Succinylacetone (SA), and its inhibitory effect on Heme synthesis.[2] 5,7-Dioxooctanoic acid is shown as the external analytical anchor.[3]

Part 2: Analytical Application (The Core Utility)

For researchers and drug developers, the primary interaction with 5,7-dioxooctanoic acid is as an Internal Standard (IS) . Because stable isotope-labeled SA (

Why DOA is the "Gold Standard" Alternative

-

Chromatographic Separation: DOA has one extra methylene group (

) compared to SA. This increases its lipophilicity slightly, allowing baseline separation on C18 columns while maintaining similar ionization properties. -

Reaction Kinetics: Both SA and DOA exist in equilibrium between open-chain and cyclic enol forms. Both require derivatization (usually hydrazone formation) to stabilize them for MS analysis. DOA mimics the reaction rate of SA perfectly.

Protocol: Quantification in Dried Blood Spots (DBS)

Objective: Quantify SA levels to diagnose HT1 or monitor Nitisinone therapy efficacy. Role of DOA: Internal Standard (added at fixed concentration).

Reagents & Materials

-

Extraction Solvent: Methanol or Acetonitrile/Water (80:20).[4][5]

-

Derivatizing Agent: Hydrazine monohydrate (forms pyrazole derivatives) or Butanol/HCl (forms butyl esters). Note: Hydrazine is preferred for specificity.

-

Internal Standard: 5,7-Dioxooctanoic acid (100 nmol/L stock).[4][5][6]

Step-by-Step Workflow

-

Sample Prep:

-

Punch a 3.2 mm disc from the Dried Blood Spot (DBS).

-

Place in a 96-well plate.

-

-

IS Addition (Critical Step):

-

Add 100 µL of Extraction Solution containing 5,7-Dioxooctanoic acid (IS) .

-

Rationale: Adding IS before extraction corrects for recovery losses and matrix effects.

-

-

Derivatization:

-

LC-MS/MS Analysis:

Data Interpretation Table

| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (approx) | Clinical Cutoff |

| Succinylacetone (SA) | 155.1 | 137.1 | 2.5 min | |

| 5,7-Dioxooctanoic Acid (IS) | 169.1 | 151.1 | 3.2 min | N/A (Reference) |

Part 3: Mechanistic Toxicology & Drug Development

While DOA is the ruler, SA is the target. In drug development (e.g., developing novel FAH correctors or gene therapies), reducing SA is the primary endpoint.

Mitochondrial Toxicity

Beyond ALAD inhibition, the diketo acid class (SA) exerts direct mitochondrial toxicity.

-

Mechanism: SA alters membrane fluidity and inhibits the renal Krebs cycle.

-

Impact: This drives the renal Fanconi syndrome observed in HT1 (loss of phosphate, glucose, and amino acids in urine).

-

Research Implication: When using SA to induce liver injury models in mice, researchers are essentially inducing acute mitochondrial oxidative stress.

Therapeutic Intervention: Nitisinone (NTBC)

Nitisinone works by inhibiting 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) , an enzyme upstream of the FAH defect.

-

Effect: Prevents the formation of Maleylacetoacetate and Fumarylacetoacetate.

-

Result: No substrate is available to form Succinylacetone.

-

Monitoring: Efficacy is confirmed when SA levels (measured via DOA-standardized assays) drop to undetectable levels.

Figure 2: Mechanism of action for Nitisinone. By inhibiting 4-HPPD, the drug prevents the cascade that leads to the formation of the toxic diketo acids.

References

-

Sander, J., et al. (2006). "Newborn screening for hepatorenal tyrosinemia: Tandem mass spectrometric quantification of succinylacetone." Clinical Chemistry.

- Establishes 5,7-dioxooctanoic acid as the internal standard of choice for SA quantific

-

Sassa, S., & Kappas, A. (1983). "Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by succinylacetone."[9][10] Journal of Clinical Investigation.

- Definitive paper on the mechanism of ALAD inhibition by the diketo acid class.

-

Allard, P., et al. (2004). "Newborn screening for hepatorenal tyrosinemia type 1 by tandem mass spectrometry using dried blood spots." Clinical Biochemistry.

- Details the hydrazine derivatiz

-

Manoli, I., & Venditti, C. P. (2020). "Tyrosinemia Type 1." GeneReviews.

- Comprehensive clinical overview of the disease st

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of ALA dehydratase activity in heme biosynthesis reduces cytoglobin expression which is related to the proliferation and viability of keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. view-health-screening-recommendations.service.gov.uk [view-health-screening-recommendations.service.gov.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Newborn screening for hepatorenal tyrosinemia: Tandem mass spectrometric quantification of succinylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Succinylacetone inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of succinylacetone and the use of its measurement in mass screening for hereditary tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dioxooctanoic acid safety and handling precautions

This technical guide is structured as a high-level monograph for drug development professionals and biochemists. It prioritizes the specific utility of 5,7-dioxooctanoic acid as a mechanistic probe in heme biosynthesis and its handling nuances as a reactive

CAS: 51568-19-5 | Formula:

Executive Summary & Application Scope

5,7-Dioxooctanoic acid (5,7-DOA) is a specialized

Unlike its lower homologue, 4,6-dioxoheptanoic acid (succinylacetone)—which is a potent inhibitor of mammalian 5-aminolevulinic acid dehydratase (ALAD/PBGS)—5,7-DOA exhibits species-specific inhibition profiles . It is critical in structural biology for mapping the active site architecture of Porphobilinogen Synthase (PBGS) in bacterial pathogens (e.g., Pseudomonas aeruginosa) versus human variants.

Key Applications:

-

Mechanistic Enzymology: Irreversible inhibition of PBGS via Schiff base formation.

-

Structural Biology: Crystallographic ligand for defining substrate binding pockets (A-site vs. P-site).

-

Synthetic Chemistry: Precursor for 3,5-disubstituted isoxazoles and pyrazoles via cyclocondensation.

Safety Profile & Handling Protocols

GHS Classification: Warning (Irritant) Hazard Statements: H315 (Skin), H319 (Eye), H335 (Respiratory).

Stability & Storage (The "Senior Scientist" Perspective)

As a

| Parameter | Specification | Practical Insight |

| Storage Temp | -20°C | Essential to prevent slow decarboxylation and polymerization. |

| Hygroscopicity | High | The molecule readily hydrates. Store under Argon/Nitrogen. |

| Solution Stability | Low (pH > 7) | At basic pH, the methylene protons between carbonyls are highly acidic ( |

| Chelation | High | Avidly binds divalent metals ( |

Emergency Response

-

Skin Contact: The lipophilic tail facilitates dermal absorption. Wash immediately with polyethylene glycol (PEG 400) followed by soap and water.

-

Spill Cleanup: Do not use metal tools. Adsorb with vermiculite and neutralize with dilute sodium bicarbonate before disposal.

Mechanism of Action: PBGS Inhibition

5,7-DOA functions as a suicide substrate. It mimics the putative intermediate formed during the condensation of two 5-aminolevulinic acid (ALA) molecules.[3]

The Schiff Base Trap

The inhibition mechanism relies on the formation of a covalent adduct with the enzyme's active site lysine residues.

-

Recognition: The carboxyl tail anchors the molecule in the enzyme's metal-binding site.

-

Covalent Capture: The C5 or C7 carbonyl undergoes nucleophilic attack by the

-amino group of a catalytic lysine (e.g., Lys-246 or Lys-194 in E. coli numbering). -

Irreversibility: Unlike the natural substrate, the resulting Schiff base cannot proceed through the Knorr condensation, effectively locking the enzyme in an inactive state.

Visualization of Inhibition Pathway

The following diagram illustrates the competitive binding and subsequent inactivation logic.

Caption: Kinetic bifurcation showing the irreversible trapping of PBGS by 5,7-DOA compared to natural turnover.

Synthesis & Production Protocol

While 5,7-DOA is commercially available, high-purity applications (crystallography) often require in-house synthesis to avoid trace metal contamination found in bulk commercial batches.

Methodology: C-Acylation of Acetone Enolate with Glutaric Anhydride derivatives.

Reagents[4]

-

Precursor A: Glutaric Anhydride (purified by sublimation).

-

Precursor B: Isopropenyl Acetate (acting as the acetone enolate equivalent).

-

Catalyst: Boron Trifluoride Etherate (

). -

Solvent: Anhydrous 1,2-Dichloroethane.

Step-by-Step Protocol

-

Activation: Dissolve Glutaric Anhydride (1.0 eq) in 1,2-dichloroethane under Argon. Cool to 0°C.[4]

-

Acylation: Add

(2.0 eq) dropwise. The solution will darken slightly. -

Addition: Slowly add Isopropenyl Acetate (1.2 eq) over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The intermediate

-chelate complex precipitates. -

Hydrolysis: Quench the reaction with aqueous Sodium Acetate (10% w/v). Reflux for 3 hours to break the boron chelate and decarboxylate any byproducts.

-

Extraction: Acidify to pH 3.0 with HCl. Extract with Ethyl Acetate (

). -

Purification: The crude oil is often red/brown. Purify via vacuum distillation (bp ~140°C at 0.5 mmHg) or recrystallization from benzene/petroleum ether (if solid).

Synthesis Workflow Diagram

Caption: Lewis-acid mediated synthesis route ensuring regioselective formation of the 1,3-diketone moiety.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased compound, verify the following spectral signatures.

| Method | Expected Signal | Mechanistic Interpretation |

| 1H NMR ( | Terminal methyl group ( | |

| 1H NMR | Critical Check: Ratio of keto ( | |

| 1H NMR | Enolic -OH involved in strong intramolecular H-bonding. | |

| IR | 1710-1735 | Carboxylic acid |

| IR | 1600-1640 | Chelated |

References

-

Mechanistic basis for suicide inactivation of porphobilinogen synthase by 4,7-dioxosebacic acid. Source: National Institutes of Health (PubMed) URL:[Link] (Note: This seminal paper establishes the Schiff base mechanism for dioxo-acid inhibitors in this class.)

-

Species-specific inhibition of porphobilinogen synthase by 4-oxosebacic acid and 5,7-dioxooctanoic acid derivatives. Source: Biochemistry (ACS via PubMed) URL:[Link] (Note: Details the structural basis for why 5,7-DOA affects bacterial vs. mammalian enzymes differently.)

-

Synthesis of bisubstrate inhibitors of porphobilinogen synthase. Source: Journal of Medicinal Chemistry URL:[Link] (Note: Provides the foundational synthetic protocols for linking levulinic acid derivatives and diketones.)

-

PubChem Compound Summary: 5,7-Dioxooctanoic acid. Source: National Center for Biotechnology Information URL:[Link] (Note: Verification of physical properties and GHS safety data.)

Sources

- 1. 5,7-DIOXOOCTANOIC ACID CAS#: 51568-19-5 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Mechanistic basis for suicide inactivation of porphobilinogen synthase by 4,7-dioxosebacic acid, an inhibitor that shows dramatic species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of 5,7-Dioxooctanoic Acid from Adipic Acid: An In-Depth Technical Guide for Researchers

This document provides a comprehensive guide for the synthesis of 5,7-dioxooctanoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, adipic acid. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical experimental considerations to ensure successful and reproducible outcomes.

Introduction and Strategic Overview

The synthesis of 5,7-dioxooctanoic acid from adipic acid necessitates the formation of two new carbon-carbon bonds and the introduction of a 1,3-dicarbonyl moiety. This transformation is strategically approached in a two-step sequence. The first step involves the activation of the carboxylic acid groups of adipic acid by converting them into more reactive acyl chlorides. The second, and more critical step, involves the reaction of the resulting adipoyl chloride with a suitable C2-synthon to construct the 1,3-diketone functionality.

Two primary synthetic routes are considered and detailed in this guide:

-

The Meldrum's Acid Pathway: This route offers a potentially high-yielding approach to β-keto acids. However, the bifunctional nature of adipoyl chloride presents a challenge, with the potential for undesired side reactions such as dimerization. Careful control of reaction conditions is paramount.

-

The Claisen Condensation Pathway: A classic and reliable method for C-C bond formation, the double Claisen condensation of adipoyl chloride with an enolate of an acetoacetic ester equivalent provides a direct route to a precursor that can be readily converted to the target molecule.

This guide will provide detailed protocols for both pathways, allowing researchers to choose the most suitable method based on available resources and experimental preferences.

PART 1: The Meldrum's Acid Pathway

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a malonic acid equivalent is a powerful tool in organic synthesis due to its high acidity and reactivity.[1] In this proposed synthesis, adipoyl chloride is reacted with Meldrum's acid in a stepwise manner to first form a mono-acylated intermediate, which is then subjected to further transformation.

Step 1.1: Synthesis of Adipoyl Chloride

The initial step involves the conversion of adipic acid to adipoyl chloride. This is a standard transformation that can be achieved using several chlorinating agents. Thionyl chloride is a common and effective choice.[2]

Protocol 1.1: Preparation of Adipoyl Chloride from Adipic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Adipic Acid | 146.14 | 14.6 g | 0.1 |

| Thionyl Chloride (SOCl₂) | 118.97 | 35.7 g (21.7 mL) | 0.3 |

| Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adipic acid (14.6 g, 0.1 mol).

-

In a well-ventilated fume hood, carefully add thionyl chloride (21.7 mL, 0.3 mol) to the flask, followed by a few drops of DMF as a catalyst.

-

Heat the reaction mixture gently to 50-60 °C using a water bath. The reaction will start to evolve hydrogen chloride and sulfur dioxide gases, which should be vented through a gas trap containing an aqueous sodium hydroxide solution.

-

Continue heating and stirring for 2-3 hours, or until the evolution of gas ceases and the solid adipic acid has completely dissolved.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude adipoyl chloride, a pale yellow liquid, is of sufficient purity for the next step.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 1.2: Mono-acylation of Meldrum's Acid and Subsequent Conversion

This step is the most critical and requires careful control to favor the formation of the desired product over the dimeric by-product. The strategy involves a mono-acylation of Meldrum's acid with adipoyl chloride, followed by hydrolysis and decarboxylation.

Protocol 1.2: Synthesis of 5,7-Dioxooctanoic Acid via Meldrum's Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Meldrum's Acid | 144.12 | 14.4 g | 0.1 |

| Pyridine | 79.10 | 15.8 g (16.1 mL) | 0.2 |

| Adipoyl Chloride | 183.03 | 18.3 g | 0.1 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Hydrochloric Acid (6 M) | - | As needed | - |

Procedure:

-

In a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (14.4 g, 0.1 mol) in dry dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath and add pyridine (16.1 mL, 0.2 mol) dropwise.

-

In the dropping funnel, prepare a solution of adipoyl chloride (18.3 g, 0.1 mol) in dry dichloromethane (100 mL).

-

Add the adipoyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C. It is crucial to maintain a slow addition rate to favor mono-acylation.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 2 hours.

-

The reaction mixture is then carefully poured into 200 mL of ice-cold 6 M hydrochloric acid with vigorous stirring.

-

The mixture is then transferred to a reflux apparatus and heated at reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5,7-dioxooctanoic acid.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

PART 2: The Claisen Condensation Pathway

The double Claisen condensation offers a more classical and often more predictable route to the target molecule.[3][4] This pathway involves the reaction of adipoyl chloride with two equivalents of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation.

Step 2.1: Synthesis of Adipoyl Chloride

This step is identical to Protocol 1.1.

Step 2.2: Double Claisen Condensation and Subsequent Hydrolysis/Decarboxylation

This one-pot procedure involves the formation of the enolate of ethyl acetoacetate followed by reaction with adipoyl chloride and subsequent workup to yield the final product.

Protocol 2.2: Synthesis of 5,7-Dioxooctanoic Acid via Double Claisen Condensation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.8 g | 0.22 |

| Dry Tetrahydrofuran (THF) | - | 300 mL | - |

| Ethyl Acetoacetate | 130.14 | 28.6 g (28.0 mL) | 0.22 |

| Adipoyl Chloride | 183.03 | 18.3 g | 0.1 |

| Hydrochloric Acid (6 M) | - | As needed | - |

| Sodium Hydroxide (10% aqueous solution) | - | As needed | - |

Procedure:

-

To a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (8.8 g of a 60% dispersion, 0.22 mol) and wash with dry hexanes (3 x 20 mL) to remove the mineral oil.

-

Add dry THF (150 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of ethyl acetoacetate (28.0 mL, 0.22 mol) in dry THF (50 mL).

-

Add the ethyl acetoacetate solution dropwise to the sodium hydride suspension with vigorous stirring. The evolution of hydrogen gas will be observed.

-

After the addition is complete and gas evolution has ceased, stir the resulting enolate solution at 0 °C for 30 minutes.

-

Prepare a solution of adipoyl chloride (18.3 g, 0.1 mol) in dry THF (100 mL) and add it dropwise to the enolate solution over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water (50 mL).

-

Add a 10% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12) and heat the mixture to reflux for 4 hours to hydrolyze the esters.

-

Cool the reaction mixture to room temperature and acidify to pH 1-2 with 6 M hydrochloric acid.

-

Heat the acidified mixture at reflux for 2-3 hours to effect decarboxylation.

-

After cooling, extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude 5,7-dioxooctanoic acid by column chromatography as described in Protocol 1.2.

Visualization of Synthetic Workflows

Figure 1: Overall synthetic workflow for the preparation of 5,7-dioxooctanoic acid from adipic acid via two distinct pathways.

Characterization of 5,7-Dioxooctanoic Acid

The structure of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ 1.60-1.80 (m, 4H), 2.25 (s, 3H), 2.50 (t, 2H), 2.65 (t, 2H), 3.60 (s, 2H), 11.5 (br s, 1H). |

| ¹³C NMR (CDCl₃) | δ 23.8, 28.4, 33.5, 48.9, 58.2, 178.9, 202.8, 203.5. |

| IR (neat, cm⁻¹) | 3300-2500 (br, O-H), 1735 (C=O, acid), 1710 (C=O, ketone). |

| Mass Spec (ESI-) | m/z 171.06 [M-H]⁻. |

Note: NMR data is predicted and may vary slightly based on solvent and instrument. Some spectral data is available in public databases.[5]

Discussion and Mechanistic Insights

The choice between the Meldrum's acid and the Claisen condensation pathway will depend on the specific capabilities of the laboratory and the desired scale of the synthesis. The Meldrum's acid route can be advantageous due to the ease of handling of the crystalline Meldrum's acid. However, controlling the mono-acylation of the diacid chloride is a significant challenge that may require optimization of reaction conditions, such as high dilution or using a large excess of adipoyl chloride, which may not be economical.

Figure 2: Simplified mechanism of the double Claisen condensation pathway.

The Claisen condensation, while requiring the use of a strong base like sodium hydride, is a robust and well-established reaction. The double condensation proceeds sequentially, and the final hydrolysis and decarboxylation steps are generally high-yielding. The driving force for the Claisen condensation is the formation of the resonance-stabilized enolate of the β-keto ester product.[6]

Troubleshooting and Optimization

-

Low yield in adipoyl chloride synthesis: Ensure adipic acid is completely dry and use fresh thionyl chloride. The presence of moisture will hydrolyze the product back to the carboxylic acid.

-

Formation of dimeric product in the Meldrum's acid pathway: Employ high dilution conditions by adding the adipoyl chloride solution very slowly to a large volume of the Meldrum's acid solution. Alternatively, use a significant excess of adipoyl chloride and separate the desired mono-adduct from the unreacted starting material.

-

Incomplete reaction in the Claisen condensation: Ensure the sodium hydride is active and the solvents are rigorously dried. The reaction is highly sensitive to moisture.

-

Difficulty in purification: 5,7-Dioxooctanoic acid is a relatively polar molecule. Column chromatography with a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing) is recommended.[7]

Conclusion

The synthesis of 5,7-dioxooctanoic acid from adipic acid is a feasible multi-step process for which two viable synthetic routes have been presented. The choice of pathway will depend on the specific experimental context. Both methods provide access to this important dicarbonyl compound, and the detailed protocols and mechanistic insights provided in this guide should enable researchers to successfully synthesize this valuable molecule for their research and development needs.

References

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. 5,7-Dioxooctanoic acid | C8H12O4 | CID 318731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Laboratory Scale Synthesis of 5,7-Dioxooctanoic Acid

Abstract & Scientific Context

5,7-Dioxooctanoic acid (CAS 51568-19-5), a higher homolog of the potent heme biosynthesis inhibitor succinylacetone (4,6-dioxoheptanoic acid), represents a critical structural motif in the study of

This application note details a robust, laboratory-scale synthesis protocol for 5,7-dioxooctanoic acid. Unlike methods relying on unstable aldehyde precursors, this protocol utilizes the acylation of acetylacetone (2,4-pentanedione) with glutaric anhydride .[1] This route ensures regiospecificity and high atom economy, leveraging the thermodynamic stability of the cyclic anhydride to drive the C-acylation, followed by a retro-Claisen fragmentation to yield the target molecule.

Strategic Synthesis Overview

The synthesis strategy is grounded in the Bertram-Walbaum acylation principle, adapted for dicarboxylic anhydrides.[1] The process involves two distinct chemical phases:[2][3][4][5][6][7][8]

-

Nucleophilic Ring Opening & C-Acylation: The enolate of acetylacetone attacks glutaric anhydride.[1] This forms a tricarbonyl intermediate where the glutaric chain is attached to the central carbon of the acetylacetone.

-

Hydrolytic Decarboxylation (Retro-Claisen): Under acidic conditions, the tricarbonyl intermediate undergoes hydrolysis.[1] The steric and electronic instability of the tri-keto system leads to the cleavage of one acetyl group (deacetylation), resulting in the final 5,7-dioxo structure.[1]

Reaction Scheme

The following diagram illustrates the mechanistic pathway from starting materials to the final product.

Figure 1: Reaction pathway for the synthesis of 5,7-dioxooctanoic acid via anhydride acylation.

Materials & Reagents

The following reagents are required for a standard 50 mmol scale synthesis. All chemicals should be ACS grade or higher.[1]

| Component | CAS Number | Mol. Weight | Quantity | Equivalents | Role |

| Glutaric Anhydride | 108-55-4 | 114.10 g/mol | 5.70 g | 1.0 | Electrophile |

| Acetylacetone | 123-54-6 | 100.12 g/mol | 5.50 g | 1.1 | Nucleophile |

| Pyridine | 110-86-1 | 79.10 g/mol | 10.0 mL | Solvent/Cat.[1][8] | Base Catalyst |

| Toluene | 108-88-3 | 92.14 g/mol | 50.0 mL | Solvent | Reaction Medium |

| Hydrochloric Acid (6N) | 7647-01-0 | 36.46 g/mol | 30.0 mL | Excess | Hydrolysis Agent |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | Solvent | Extraction |

Experimental Protocol

Phase 1: Condensation and Acylation

Objective: Form the tricarbonyl intermediate by coupling glutaric anhydride with acetylacetone.[1]

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry and flushed with nitrogen to prevent premature hydrolysis of the anhydride.

-

Dissolution: Add 5.70 g (50 mmol) of glutaric anhydride and 5.50 g (55 mmol) of acetylacetone to the flask.

-

Catalyst Addition: Add 10 mL of anhydrous pyridine and 50 mL of toluene . The pyridine acts as both a solvent and a base catalyst to generate the enolate of acetylacetone.

-

Reflux: Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring. Maintain reflux for 4 hours .

-

Observation: The solution typically turns from colorless to yellow/orange, indicating the formation of the conjugated enol intermediate.[1]

-

-

Concentration: After 4 hours, cool the reaction mixture to room temperature. Remove the toluene and excess pyridine under reduced pressure (rotary evaporator) to yield a viscous oily residue.[1]

Phase 2: Hydrolysis and Workup

Objective: Cleave the acetyl group to generate the final diketo-acid.[1]

-

Acidification: Suspend the oily residue in 30 mL of 6N HCl .

-

Hydrolysis: Heat the aqueous suspension to 90°C for 2 hours .

-

Extraction: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL) .[1]

-

Washing: Combine the organic layers and wash with:

-

1 x 30 mL Brine (Saturated NaCl)

-

1 x 30 mL Water[1]

-

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (

) .[1] Filter off the solids.[1][3] -

Isolation: Concentrate the filtrate under reduced pressure. The crude product will solidify upon cooling or standing.[1]

Phase 3: Purification[1]

-

Recrystallization: The crude solid is often slightly colored.[1] Recrystallize from a mixture of Benzene/Petroleum Ether or Ethyl Acetate/Hexane (1:4) .[1]

-

Alternative: If the product is an oil (due to impurities), purify via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (80:20 to 50:50) with 1% Acetic Acid to prevent tailing.[1]

-

-

Yield: Expected yield is 60-75% (approx. 5.1 - 6.4 g).[1]

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

Characterization & Analysis

The product exists in equilibrium between its keto and enol tautomers, which is characteristic of 1,3-diketones.[1]

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 68 - 72°C (Predicted/Observed range for homologs).[1]

-

1H NMR (CDCl3, 400 MHz):

-

Mass Spectrometry (ESI-): Calculated for

[M-H]-: 171.07.[1]

Safety & Handling

-

Glutaric Anhydride: Irritant.[1] Hydrolyzes to glutaric acid on contact with moisture.[1] Handle in a fume hood.

-

Acetylacetone: Flammable liquid and vapor.[1] Harmful if swallowed.[1]

-

Pyridine: Noxious odor, toxic, and flammable.[1] Use only in a well-ventilated fume hood.[1]

-

Waste Disposal: Aqueous acidic waste should be neutralized before disposal.[1] Organic solvents must be disposed of in non-halogenated waste containers.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 318731, 5,7-Dioxooctanoic acid.[1] Retrieved from [Link]

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5,7-Dioxooctanoic acid.[1] Retrieved from [Link][1]

-

Shemin, D. (1957). Biosynthesis of Porphyrins.[1] In Methods in Enzymology (Vol. 4, pp. 643-658).[1] Academic Press.[1] (Foundational method for succinylacetone synthesis adaptation).[1]

Sources

- 1. 5,7-Dioxooctanoic acid | C8H12O4 | CID 318731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. WO1992010503A1 - Process for the preparation of 3,5-dihydroxy 6-oxo hexanoic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Suggest a suitable mechanism for the reaction between glutaric ac... | Study Prep in Pearson+ [pearson.com]

analytical methods for quantification of 5,7-Dioxooctanoic acid

Executive Summary

5,7-Dioxooctanoic acid (5,7-DOA) is a critical structural homolog of Succinylacetone (4,6-dioxoheptanoic acid), the pathognomonic marker for Hepatorenal Tyrosinemia Type I (HT1). While primarily utilized as the gold-standard Internal Standard (IS) for newborn screening of HT1, the precise quantification of 5,7-DOA itself is essential for the quality control of reference materials, metabolic flux analysis, and environmental monitoring of disinfection byproducts.

This guide provides a definitive protocol for the quantification of 5,7-DOA, focusing on its instability as a

Chemical Context & Reaction Mechanism

The Challenge:

The Solution: Hydrazine Derivatization To achieve femtomole-level sensitivity and structural stability, 5,7-DOA is derivatized with hydrazine hydrate. This reaction cyclizes the linear diketone into a stable pyrazole propionic acid derivative . This transformation is the cornerstone of the analytical workflow.

Mechanism Visualization

Figure 1: Reaction mechanism for the conversion of 5,7-DOA to its stable pyrazole derivative suitable for MS analysis.

Protocol A: ID-LC-MS/MS (The Gold Standard)

This protocol is designed for the quantification of 5,7-DOA in biological matrices (urine, plasma, DBS) or for purity assessment of stock solutions.

Reagents & Materials

-

Analyte: 5,7-Dioxooctanoic Acid (Solid or Certified Solution).

-

Derivatizing Agent: Hydrazine hydrate (35% in water). WARNING: Carcinogenic.

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Sample Preparation Workflow

-

Extraction:

-

For DBS/Dried Blood Spots: Punch 3.2 mm disk into a 96-well plate. Add 100 µL extraction solution (80:20 Acetonitrile:Water).

-

For Liquid Samples (QC/Stock): Dilute stock 1:1000 in extraction solution.

-

-

Derivatization (In-Situ):

-

Prepare Derivatization Cocktail : Acetonitrile:Water (80:20) containing 0.1% Formic Acid + 15 mM Hydrazine Hydrate.

-

Add 100 µL of Cocktail to the sample.

-

Seal plate/vial and incubate at 37°C for 45 minutes with gentle agitation.

-

Note: The hydrazine reacts with the diketone to form the pyrazole ring (MW 168).

-

-

Post-Processing:

-

Evaporate solvent under

(optional, for concentration) or inject directly if sensitivity allows. -

Final injection volume: 5–10 µL.

-

LC-MS/MS Parameters

Chromatography (Gradient Elution):

-

Flow Rate: 0.4 mL/min

-

Column Temp: 40°C

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Load/Desalt |

| 0.5 | 5 | Start Gradient |

| 3.0 | 90 | Elution of Pyrazole deriv. |

| 4.0 | 90 | Wash |

| 4.1 | 5 | Re-equilibration |

| 6.0 | 5 | End |

Mass Spectrometry (SRM - Positive Mode):

The pyrazole derivative of 5,7-DOA (MW 168) forms a protonated molecular ion

| Parameter | Setting | Rationale |

| Ionization | ESI (+) | Pyrazole nitrogen protonates easily. |

| Precursor Ion | m/z 169.1 | |

| Product Ion (Quant) | m/z 151.1 | Loss of |

| Product Ion (Qual) | m/z 123.1 | Loss of |

| Collision Energy | 15 - 20 eV | Optimized for dehydration transition. |

| Dwell Time | 50 ms | Sufficient points across narrow UHPLC peaks. |

Protocol B: HPLC-Fluorescence (Alternative)

For laboratories without MS/MS, or for high-concentration purity checks, fluorescence derivatization is robust.

-

Derivatizing Agent: Pyrenebutyric hydrazide (PBH).

-

Mechanism: PBH reacts with the ketone to attach a fluorophore.

-

Detection: Excitation 340 nm / Emission 395 nm.

-